

# An In-depth Technical Guide to the Chemical Structure and Properties of Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Enterolactone |           |  |  |
| Cat. No.:            | B190478       | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Enterolactone (ENL) is a mammalian lignan metabolite derived from the microbial transformation of dietary plant lignans, abundant in sources like flaxseed, whole grains, and vegetables.[1][2] Possessing a dibenzylbutyrolactone structure, enterolactone exhibits a range of biological activities, including estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential role in the prevention and treatment of hormone-dependent cancers and other chronic diseases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of enterolactone. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a summary of its pharmacokinetic profile and in vitro potency. Furthermore, this guide visualizes the primary signaling pathways modulated by enterolactone, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

### **Chemical Structure and Identification**

**Enterolactone** is chemically known as (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one. Its structure features a central y-butyrolactone ring with two 3-hydroxyphenylmethyl substituents at the C3 and C4 positions.



| Identifier        | Value                                                    |
|-------------------|----------------------------------------------------------|
| IUPAC Name        | (3R,4R)-3,4-bis[(3-<br>hydroxyphenyl)methyl]oxolan-2-one |
| SMILES            | C1INVALID-LINK<br>Cc2cccc(c2)O">C@HCc3cccc(c3)O          |
| Molecular Formula | C18H18O4                                                 |
| Molecular Weight  | 298.33 g/mol                                             |
| CAS Number        | 78473-71-9                                               |

## **Physicochemical Properties**

A summary of the key physicochemical properties of **enterolactone** is provided in the table below.

| Property                       | Value                                                    | Reference |
|--------------------------------|----------------------------------------------------------|-----------|
| Melting Point                  | 141-143 °C                                               | [5]       |
| Water Solubility               | Practically insoluble                                    | [6]       |
| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide (approx. 30 mg/mL) | [5]       |
| pKa (Strongest Acidic)         | 9.89                                                     | N/A       |
| logP                           | 2.8                                                      | N/A       |

## **Spectroscopic Data**

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **enterolactone**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



While a comprehensive public repository of detailed 1H and 13C-NMR spectra with full peak assignments for **enterolactone** is not readily available, published literature on the synthesis and characterization of lignans provides expected chemical shift ranges.[7][8]

- ¹H-NMR: The proton NMR spectrum of **enterolactone** is expected to show distinct signals for the aromatic protons of the two hydroxyphenyl groups, the benzylic protons, and the protons of the butyrolactone ring.
- ¹³C-NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the butyrolactone ring and benzylic positions.

### Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of **enterolactone** in biological matrices.[9] Under electrospray ionization (ESI) in negative mode, **enterolactone** typically forms a deprotonated molecule [M-H]<sup>-</sup> at m/z 297.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **enterolactone** will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include:[4][10][11][12]

- A broad band in the region of 3500-3200 cm<sup>-1</sup> due to the O-H stretching of the phenolic hydroxyl groups.
- A strong absorption band around 1770-1750 cm<sup>-1</sup> corresponding to the C=O stretching of the y-butyrolactone ring.
- Bands in the 1600-1450 cm<sup>-1</sup> region attributed to the C=C stretching of the aromatic rings.
- C-O stretching bands in the 1300-1000 cm<sup>-1</sup> region.

### **Biological Activities and Signaling Pathways**

**Enterolactone** modulates several key signaling pathways implicated in cell growth, inflammation, and hormone regulation.



### **Estrogen Receptor (ER) Signaling**

**Enterolactone** is a phytoestrogen that can bind to estrogen receptors (ER $\alpha$  and ER $\beta$ ), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context and the endogenous estrogen levels.[3][13] This interaction is a key mechanism behind its potential effects on hormone-dependent cancers.



Click to download full resolution via product page

Enterolactone's Modulation of Estrogen Receptor Signaling

### Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

**Enterolactone** has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[14][15][16] This pathway is critical for cell proliferation and survival, and its inhibition by **enterolactone** contributes to its anti-cancer properties.





Click to download full resolution via product page

Inhibition of IGF-1R Signaling by Enterolactone

### Nuclear Factor-kappaB (NF-кВ) Signaling

**Enterolactone** can modulate the NF-κB signaling pathway, which plays a central role in inflammation.[6][17][18] By inhibiting NF-κB activation, **enterolactone** exerts anti-inflammatory effects.





Click to download full resolution via product page

Enterolactone's Attenuation of NF-kB Signaling

## Quantitative Data In Vitro Potency (IC50 Values)



The half-maximal inhibitory concentration (IC<sub>50</sub>) of **enterolactone** has been determined in various cancer cell lines, demonstrating its anti-proliferative effects.

| Cell Line  | Cancer Type     | IC50 (μM) | Exposure Time | Reference |
|------------|-----------------|-----------|---------------|-----------|
| MCF-7      | Breast Cancer   | >100      | 72h           | [19]      |
| MDA-MB-231 | Breast Cancer   | 50-100    | 72h           | [20]      |
| PC-3       | Prostate Cancer | 10-50     | 72h           | [19]      |
| HepG2      | Liver Cancer    | 10-50     | 72h           | [19]      |
| HT-29      | Colon Cancer    | >100      | 72h           | [19]      |
| DLD1       | Colon Cancer    | >100      | 72h           | [21]      |

### **Pharmacokinetic Parameters in Humans**

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of **enterolactone** in humans.

| Parameter                 | Value      | Condition                   | Reference |
|---------------------------|------------|-----------------------------|-----------|
| T <sub>max</sub> (h)      | 15.4 ± 4.5 | Single dose of SDG          | [22]      |
| C <sub>max</sub> (nmol/L) | 4.8 ng/ml  | Single dose of<br>HMRlignan | [13][23]  |
| t1/2 (h)                  | 7.3 ± 2.6  | Single dose of SDG          | [22]      |
| AUC (nmol·h/L)            | 1184 ± 846 | Single dose of SDG          | [22]      |

SDG: Secoisolariciresinol diglucoside, a precursor to **enterolactone**. HMRlignan: 7-hydroxymatairesinol, another precursor.

## Experimental Protocols Chemical Synthesis of (-)-Enterolactone



This protocol describes a four-step semi-synthesis of enantiomerically pure (-)-enterolactone from hydroxymatairesinol, a readily available lignan from Norway spruce.[3][22]

### Step 1: Hydrogenation of Hydroxymatairesinol to Matairesinol

- Dissolve hydroxymatairesinol in a suitable solvent (e.g., ethanol).
- Add a palladium on carbon (Pd/C) catalyst.
- Hydrogenate the mixture under pressure until the reaction is complete, monitoring by TLC or HPLC.
- Filter the catalyst and evaporate the solvent to obtain matairesinol.

#### Step 2: Esterification of Matairesinol

- Dissolve the matairesinol in an appropriate solvent (e.g., dichloromethane).
- Add a base (e.g., pyridine) and triflic anhydride at a low temperature (e.g., 0 °C).
- Allow the reaction to proceed until completion to form the matairesinyl 4,4'-bistriflate.
- Purify the product using column chromatography.

### Step 3: Deoxygenation to 3,3'-Dimethylenterolactone

- Dissolve the matairesinyl 4,4'-bistriflate in a suitable solvent mixture (e.g., dimethylformamide and water).
- Add a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>) and a phosphine ligand (e.g., PPh<sub>3</sub>).
- Heat the reaction mixture under an inert atmosphere.
- Purify the resulting 3,3'-dimethylenterolactone by column chromatography.

#### Step 4: Demethylation to (-)-Enterolactone

• Dissolve 3,3'-dimethylenterolactone in a dry solvent (e.g., dichloromethane) under an inert atmosphere.



- Cool the solution and add a demethylating agent (e.g., boron tribromide).
- Allow the reaction to proceed to completion.
- Quench the reaction and purify the final product, (-)-enterolactone, by column chromatography.

### **Extraction of Lignan Precursors from Flaxseed**

This protocol outlines a general procedure for the extraction of secoisolariciresinol diglucoside (SDG), a major precursor of **enterolactone**, from flaxseed.[2][20][24]

- Defatting: Mill the flaxseed and defat it using a non-polar solvent like hexane in a Soxhlet apparatus.
- Extraction: Extract the defatted flax meal with an aqueous alcohol solution (e.g., 70% ethanol or methanol) at an elevated temperature (e.g., 60-80 °C) for several hours.
- Hydrolysis: Concentrate the extract and subject it to alkaline hydrolysis (e.g., with 1 M NaOH) to cleave the ester linkages of the lignan polymer and release SDG.
- Purification: Neutralize the hydrolysate and purify the SDG using column chromatography (e.g., on silica gel or a polymeric adsorbent resin).

## Quantification of Enterolactone in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of **enterolactone** in human plasma.[25]

- Sample Preparation: To a plasma sample, add an internal standard (e.g., <sup>13</sup>C-labeled enterolactone).
- Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to hydrolyze the conjugated forms of enterolactone.
- Liquid-Liquid Extraction: Extract the **enterolactone** from the plasma matrix using an organic solvent (e.g., diethyl ether).



- LC-MS/MS Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable mobile phase, and inject it into an LC-MS/MS system.
  - Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
  - Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for enterolactone and its internal standard.

### Conclusion

**Enterolactone** continues to be a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a consolidated resource on its chemical structure, properties, and mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable reference for researchers and professionals engaged in the study and development of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methodologies for its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Explaining Interpersonal Variation in Plasma Enterolactone Concentrations in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enterolactone and enterodiol precursors as potential inhibitors of human estrogen synthetase (aromatase) PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 6. Enterodiol and enterolactone modulate the immune response by acting on nuclear factorkappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Below the Surface: IGF-1R Therapeutic Targeting and Its Endocytic Journey PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum enterolactone concentrations are low in colon but not in rectal cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Enterolactone]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b190478#chemical-structure-and-properties-of-enterolactone]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com